An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dinitrotoluene
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dinitrotoluene (2,3-DNT) is a nitroaromatic compound of significant interest in various fields, including environmental science and toxicology.[1] As a component of technical-grade dinitrotoluene mixtures used in the synthesis of polyurethane foams and explosives, its environmental presence and potential health effects necessitate a thorough understanding of its fundamental physicochemical properties.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,3-DNT, detailed experimental protocols for their determination, and insights into its metabolic and environmental fate. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Physicochemical Properties
The essential physicochemical properties of 2,3-Dinitrotoluene are summarized in the tables below. These parameters are critical for predicting its behavior in various environmental and biological systems.
Table 1: General and Physical Properties of 2,3-Dinitrotoluene
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [2][4] |
| Molecular Weight | 182.13 g/mol | [4][5] |
| Appearance | Yellow crystalline solid/needles | [5][6] |
| Odor | Characteristic odor | [5] |
| Melting Point | 59-61 °C | [4][6] |
| Boiling Point | ~315.51 °C (rough estimate) | [6] |
| Density (Solid) | 1.5181 g/cm³ (rough estimate) | [5][6] |
Table 2: Solubility and Partitioning of 2,3-Dinitrotoluene
| Property | Value | Conditions | Source(s) |
| Water Solubility | 270 mg/L | 22 °C | [4] |
| 161 mg/L | 25 °C | [4] | |
| Solubility in Organic Solvents | Soluble in ethanol, ether; very soluble in acetone | - | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.18 (estimate for all isomers) | - | [5] |
Table 3: Vapor Pressure and Safety Data of 2,3-Dinitrotoluene
| Property | Value | Source(s) |
| Vapor Pressure | 1 mmHg | [5] |
| Flash Point | 207 °C (404 °F) | [4] |
| Autoignition Temperature | 400 °C | [5] |
| UN Number | 2038 (for Dinitrotoluene) | [5] |
| Hazard Class | 6.1 (Toxic) | [7] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of 2,3-Dinitrotoluene. These protocols are based on established analytical techniques for organic compounds.
Determination of Melting Point (Capillary Method)
The melting point of 2,3-DNT can be accurately determined using the capillary tube method with a melting point apparatus.[8][9]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 2,3-Dinitrotoluene is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[8]
-
Heating: The sample is heated at a steady rate of approximately 10 °C per minute initially.[10]
-
Observation: As the temperature approaches the expected melting point (around 50 °C), the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.[8][10]
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point.[8][11] For pure 2,3-DNT, this range should be narrow.[8]
Determination of Boiling Point (Thiele Tube Method)
Due to its high boiling point and potential for decomposition, the boiling point of 2,3-DNT is often given as an estimate.[6] However, a micro-boiling point determination can be performed using a Thiele tube.[12][13][14]
Methodology:
-
Sample Preparation: A small amount of 2,3-Dinitrotoluene is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[12][15]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[14]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[14]
-
Observation: As the liquid boils, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[13]
-
Data Recording: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13][16]
Determination of Density (Pycnometer Method)
The density of solid 2,3-Dinitrotoluene can be determined using a pycnometer, a flask with a precise volume.[17]
Methodology:
-
Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).
-
Mass with Sample: A known mass of 2,3-Dinitrotoluene is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is (m₂ - m₁).
-
Mass with Sample and Liquid: A liquid of known density (ρ_liquid) in which 2,3-DNT is insoluble (e.g., a saturated solution of 2,3-DNT in water or a non-polar solvent) is added to the pycnometer, filling it completely. The pycnometer is then reweighed (m₃).
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid and weighed (m₄). The mass of the liquid is (m₄ - m₁).
-
Calculation: The volume of the liquid displaced by the solid is calculated, which is equal to the volume of the solid. The density of 2,3-Dinitrotoluene (ρ_sample) is then calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Determination of Water Solubility (Flask Method)
The solubility of 2,3-DNT in water can be determined by the shake-flask method, a standard technique for sparingly soluble compounds.
Methodology:
-
Sample Preparation: An excess amount of 2,3-Dinitrotoluene is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 22 °C or 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Sample Analysis: A sample of the clear supernatant is carefully withdrawn, filtered to remove any suspended particles, and the concentration of dissolved 2,3-DNT is determined using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is expressed in milligrams per liter (mg/L).
Determination of Vapor Pressure (Static Method)
The vapor pressure of 2,3-DNT can be measured using a static method, which involves allowing the substance to reach equilibrium with its vapor in a closed system.
Methodology:
-
Sample Preparation: A sample of 2,3-Dinitrotoluene is placed in a thermostated sample cell.
-
Evacuation: The cell is evacuated to remove air.
-
Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium, where the rate of sublimation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the cell is measured using a high-sensitivity pressure transducer.
-
Data Collection: The vapor pressure is measured at several different temperatures to establish the vapor pressure curve.
Analytical Methodologies
Accurate quantification of 2,3-Dinitrotoluene is essential for research and monitoring. HPLC and GC-MS are the most common and reliable analytical techniques.[18][19]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[19][20]
-
Column: A reverse-phase C18 column is commonly used for the separation of nitroaromatic compounds.[20]
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water is typically employed.[18][20] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[18]
-
Detection: UV detection at 254 nm is suitable for nitroaromatic compounds.[2]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.
-
Quantification: A calibration curve is generated using certified standards of 2,3-Dinitrotoluene.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[21]
-
Column: A capillary column, such as a DB-5 or equivalent, is suitable for separating dinitrotoluene isomers.[21]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is commonly used.
-
Temperature Program: An optimized temperature gradient is employed to ensure the separation of the different DNT isomers.
-
Ionization: Electron Impact (EI) ionization is a common method.[21]
-
Detection: The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Quantification is achieved using an internal standard and a calibration curve prepared with pure 2,3-DNT standards.
Synthesis and Logical Relationships
Synthesis of 2,3-Dinitrotoluene
2,3-Dinitrotoluene is produced as a minor isomer during the nitration of toluene.[2][3] The process involves the reaction of toluene with a nitrating mixture, typically a combination of nitric acid and sulfuric acid.[3]
Signaling and Metabolic Pathways
Mammalian Metabolism of Dinitrotoluenes (Inferred for 2,3-DNT)
The metabolism of dinitrotoluenes in mammals is a complex process primarily occurring in the liver.[5][22] While the specific pathway for 2,3-DNT is not as extensively studied as that for 2,4-DNT and 2,6-DNT, a general pathway can be inferred. The process involves oxidation of the methyl group and reduction of the nitro groups, followed by conjugation for excretion.[5][22][23][24]
Environmental Fate: Biodegradation of Dinitrotoluenes
In the environment, dinitrotoluenes can be degraded by various microorganisms.[25] The biodegradation pathways typically involve the reduction of the nitro groups, which can lead to the formation of aminodinitrotoluenes and diaminonitrotoluenes.[25][26][27] Some bacteria can also initiate degradation through an oxidative pathway.[25][28]
Safety and Handling
2,3-Dinitrotoluene is a toxic substance and should be handled with appropriate safety precautions.[7][29][30] It is harmful if swallowed, inhaled, or absorbed through the skin.[7][29] It is also suspected of causing cancer and may damage fertility.[29][30]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[30]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[30]
-
Respiratory Protection: Use a NIOSH-approved respirator when handling the powder or if ventilation is inadequate.[29]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[29][30]
-
Avoid generating dust.[29]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[7]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[29]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[29]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2,3-Dinitrotoluene, along with standardized experimental protocols for their determination. The information presented, including the structured data tables and diagrams of synthesis and metabolic pathways, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is crucial for assessing the environmental impact, toxicological profile, and potential applications of this compound. Adherence to strict safety protocols during the handling and analysis of 2,3-Dinitrotoluene is imperative due to its hazardous nature.
References
- 1. 2,3-DINITROTOLUENE | 602-01-7 [chemicalbook.com]
- 2. 2,3-Dinitrotoluene | 602-01-7 | Benchchem [benchchem.com]
- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 4. scent.vn [scent.vn]
- 5. 2,3-Dinitrotoluene | C7H6N2O4 | CID 11761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dinitrotoluene [chembk.com]
- 7. ICSC 0726 - 2,3-DINITROTOLUENE [chemicalsafety.ilo.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. byjus.com [byjus.com]
- 16. scribd.com [scribd.com]
- 17. mt.com [mt.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Making sure you're not a bot! [oc-praktikum.de]
- 23. Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification and quantification of urinary metabolites of dinitrotoluenes in occupationally exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 30. cdn.chemservice.com [cdn.chemservice.com]
